

# original synthesis pathway of Vadilex

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## Compound of Interest

Compound Name: Vadilex

Cat. No.: B1218322

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An In-depth Technical Guide on the Original Synthesis and Mechanism of Action of **Vadilex** (Ifenprodil)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Vadilex**, with the active pharmaceutical ingredient Ifenprodil, is a cerebral vasodilator and a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Specifically, it exhibits high affinity for the GluN2B subunit, making it a valuable pharmacological tool for studying NMDA receptor subtypes and a lead compound for the development of neuroprotective agents.[2][3] Chemically, Ifenprodil is 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol.[4] This guide provides a detailed overview of its original synthesis pathway, based on early patent literature, and its molecular mechanism of action.

## Original Synthesis Pathway

The core synthesis of Ifenprodil originates from readily available starting materials, with key early patents outlining a streamlined three-step process starting from 4'-hydroxypropiophenone. This approach, detailed in U.S. Patent 4,377,691, improves upon earlier methods by avoiding the need for protecting groups on the phenolic hydroxyl function.[1][4][5] The pathway consists of an  $\alpha$ -bromination, condensation with 4-benzylpyridine to form a pyridinium salt, and a final catalytic reduction of both the ketone and the pyridine ring to yield the target erythro-diastereomer.

## Visualization of Synthesis Pathway

The following diagram illustrates the key transformations in the synthesis of Ifenprodil.

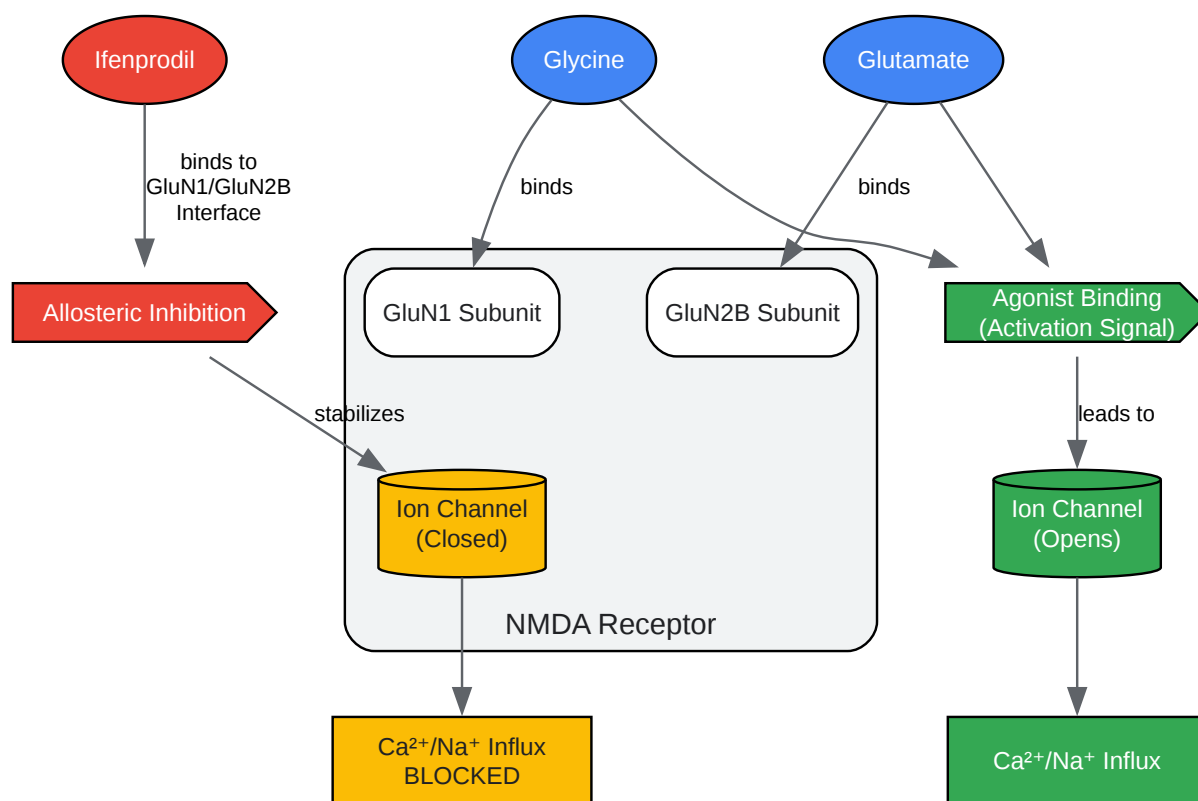
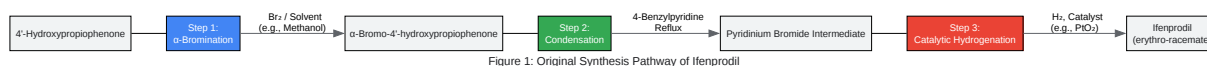


Figure 2: Mechanism of Ifenprodil Inhibition

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## References

- 1. CN101100453B - A kind of ifenprodil tartrate synthetic method - Google Patents [patents.google.com]
- 2. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. US4377691A - Process for the preparation of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidino)-1-propanol and acid-addition salts thereof - Google Patents [patents.google.com]
- 5. CN103130707A - Preparation method of ifenprodil tartrate - Google Patents [patents.google.com]
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